molecular formula C14H13N3 B1207726 5-Amino-2,9-Dimethyl-1,10-Phenanthroline CAS No. 118752-28-6

5-Amino-2,9-Dimethyl-1,10-Phenanthroline

Cat. No. B1207726
M. Wt: 223.27 g/mol
InChI Key: AGSPLEIIRCKYCM-UHFFFAOYSA-N
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Description

5-Amino-2,9-Dimethyl-1,10-Phenanthroline, also known as 5-DMAP, is a chemical compound that belongs to the phenanthroline family. It is widely used in scientific research due to its unique properties and structure.

Scientific Research Applications

Synthesis and Functionalisation

5-Amino-2,9-dimethyl-1,10-phenanthroline and its derivatives are utilized in the synthesis and functionalization of various organic compounds. Eggert et al. (2005) described selective functionalization in the 5-position of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to create versatile building blocks for constructing 5-substituted neocuproines (Eggert, Lüning, & Näther, 2005).

Electrochemical and Spectroscopic Characterization

Nycz et al. (2019) focused on the synthesis of 4,7-diamino-1,10-phenanthrolines and their precursors, characterizing their properties through various techniques such as MS, HRMS, and NMR, including single-crystal X-ray diffraction measurements for some derivatives (Nycz et al., 2019).

Ribonuclease Synthesis

In the field of biochemistry, 5-Amino-2,9-dimethyl-1,10-phenanthroline-oligonucleotide conjugates have been synthesized for use as artificial ribonucleases. Åström and Strömberg (2001) demonstrated the synthesis of these conjugates showing nuclease activity towards RNA targets (Åström & Strömberg, 2001).

Application in Biosensors and Biofuel Cells

Oztekin et al. (2010) investigated the use of 1,10-phenanthroline derivatives, including 5-Amino-1,10-phenanthroline, in the development of biosensors and biofuel cells. They found that derivatives containing amino groups were effective redox mediators for glucose oxidase (Oztekin et al., 2010).

RNA Cleavage Studies

Murtola et al. (2007) reported on the synthesis of 2,9-diamino-1,10-phenanthroline PNA conjugates and their action in cleaving target RNA, comparing them to glycine conjugates (Murtola, Ossipov, Sandbrink, & Strömberg, 2007).

DNA Binding and Biological Activity

Research by Brodie et al. (2004) studied the relationship between the structure and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including 5,6-dimethyl-1,10-phenanthroline, focusing on their binding to DNA and cytotoxicity against cancer cells (Brodie, Collins, & Aldrich-Wright, 2004).

properties

IUPAC Name

2,9-dimethyl-1,10-phenanthrolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSPLEIIRCKYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C(=C(C=C2C=C1)N)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327535
Record name 5-Amino-2,9-Dimethyl-1,10-Phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,9-Dimethyl-1,10-Phenanthroline

CAS RN

118752-28-6
Record name 5-Amino-2,9-Dimethyl-1,10-Phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Sandbrink, M Murtola, R Strömberg - … , Nucleotides, and Nucleic …, 2007 - Taylor & Francis
A solid phase synthesis strategy for post-conjugation of amino acids and a phenanthroline derivative to peptide nucleic acids is described. The peptide nucleic acids, synthesized by 9-…
Number of citations: 14 www.tandfonline.com
M Murtola, D Ossipov, J Sandbrink… - … , and Nucleic Acids, 2007 - Taylor & Francis
We report on the synthesis of 2,9-diamino-1,10-phenanthroline PNA conjugates as well as on their action in cleavage of a target RNA. Synthesis of the PNA conjugates are performed …
Number of citations: 16 www.tandfonline.com
H Aastroem, R Strömberg - Nucleosides, Nucleotides and Nucleic …, 2001 - Taylor & Francis
5-Amino-2,9-dimethyl-1,10-phenanthroline-oligonucleotide conjugates have been synthesized. A 2′-O-methyl octaribonucleotide carrying a 2′-aminoethoxymethyl linker in a central …
Number of citations: 20 www.tandfonline.com
H Åström, R Strömberg - Organic & biomolecular chemistry, 2004 - pubs.rsc.org
Two new zinc ion dependent oligonucleotide based artificial nucleases (OBAN's) have been synthesized. These consist of 2′-O-methyl modified RNA oligomers conjugated to 5-amino-…
Number of citations: 55 pubs.rsc.org
A Alvarado, V Pozzoli, J Eiras, MM Alho, A Bruttomesso - corpuspublishers.com
In this work, we synthesized a copolymer of methylmethacrylate with a monomer derived from 2, 9-dimethyl-1, 10-phenanthroline, in order to be tested for lanthanide uptake and …
Number of citations: 0 www.corpuspublishers.com
M Murtola, R Strömberg - Organic & biomolecular chemistry, 2008 - pubs.rsc.org
Several peptide nucleic acid based artificial nucleases (PNAzymes) are designed to create a bulge in the target RNA, which is a short model of the leukemia related bcr/abl mRNA. The …
Number of citations: 46 pubs.rsc.org
J Sandbrink, D Ossipov, H Åström… - Journal of Molecular …, 2005 - Wiley Online Library
As a part of our interest in recognition and cleavage of RNA we carried out thermal melting studies with the aim of screening a number of simple oligonucleotide modifications for their …
Number of citations: 14 onlinelibrary.wiley.com
A Ghidini, M Murtola… - DNA in Supramolecular …, 2014 - Wiley Online Library
Artificial ribonucleases can be visualized as molecular scissors cleaving ribonucleic acids, typically at the internucleoside phosphodiester linkages. Synthetic nucleic acids have been, …
Number of citations: 9 onlinelibrary.wiley.com
M Murtola, R Strömberg - ARKIVOC: Online Journal of …, 2009 - pdfs.semanticscholar.org
Several 2’-O-methyloligoribonucleotide based artificial nucleases (2’-O-MeOBANs) were developed and evaluated with respect to cleavage of a model of the Leukemia related M-BCR/…
Number of citations: 9 pdfs.semanticscholar.org
M Murtola - 2009 - search.proquest.com
The present thesis is based on three parts. The first and second part describe the development of two different classes of metal-ion dependent artificial ribonucleases, 2'-O-methyl-…
Number of citations: 2 search.proquest.com

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